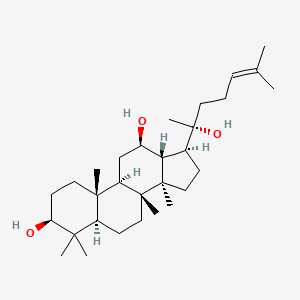

Protopanaxadiol

描述

(20R)-protopanaxadiol is a diastereomer of protopanaxadiol in which the 20-hydroxy substituent has been introduced at the pro-R position.

20(R)-Protopanaxadiol is a natural product found in Panax ginseng with data available.

作用机制

Target of Action

Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It has been found to interact with several targets in the body. One of the primary targets of PPD is Pentraxin 3 (PTX3) , which is highly expressed in the serum of patients with lupus nephritis . Another target of PPD is the lipid membrane of cells, particularly in the context of cancer treatment . Some reports also demonstrate the ability of PPD to bind to nuclear receptors , such as estrogen and glucocorticoid receptor .

Mode of Action

PPD interacts with its targets in various ways. In the case of PTX3, PPD has been shown to inhibit the abnormal proliferation of mesangial cells (MCs) with high expression of PTX3 . This interaction leads to the regulation of the PTX3/MAPK/ERK1/2 pathway . When it comes to the lipid membrane, PPD, which has a molecular structure similar to cholesterol, has been proposed to target the lipid membrane for its pharmacological effects .

Biochemical Pathways

PPD affects several biochemical pathways. The most notable is the PTX3/MAPK/ERK1/2 pathway . The excessive expression of PTX3 facilitates the proliferation of MCs, facilitates the activation of the MAPK/ERK1/2 signaling pathway, and increases the expression of HIF-1α . PPD can effectively inhibit this pathway, leading to the improvement of lupus nephritis symptoms .

Pharmacokinetics

The pharmacokinetics of PPD involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that PPD has relatively low bioavailability, with oral absorption nearly complete, and the majority undergoing first-pass metabolism . PPD has a high plasma protein binding rate and is relatively evenly distributed in the body . Following oral administration, PPD undergoes extensive metabolism, potentially involving one structural transformation and three hydroxylation reactions . The metabolites are primarily excreted through feces and urine, indicating the presence of enterohepatic circulation .

Result of Action

The action of PPD leads to several molecular and cellular effects. In the context of lupus nephritis, PPD can effectively inhibit the abnormal proliferation of MCs with high expression of PTX3 and significantly improve lupus nephritis symptoms such as proteinuria . In the context of cancer treatment, PPD induces apoptosis in HepG2 cells by directly affecting the physical properties of the cell membrane .

生化分析

Biochemical Properties

Protopanaxadiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP716A47 and CYP716A53v2, which are involved in the hydroxylation process during ginsenoside biosynthesis . These interactions are essential for the conversion of dammarenediol-II to this compound, which is a critical step in the biosynthesis of ginsenosides. Additionally, this compound interacts with glycosyltransferases, which facilitate the glycosylation process, leading to the formation of various ginsenosides.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in cellular energy homeostasis . It also affects the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. Moreover, this compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For example, it inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition contributes to its anti-cancer and anti-inflammatory effects. Additionally, this compound activates transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to changes in gene expression that promote cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors . Long-term exposure to this compound has been associated with sustained activation of cell signaling pathways and prolonged changes in gene expression, which can lead to lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. Therefore, it is crucial to determine the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ginsenosides. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are essential for its conversion to various ginsenosides . These metabolic pathways influence the levels of metabolites and the overall metabolic flux within cells. This compound also affects the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating the activity of key metabolic enzymes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, this compound binds to plasma proteins, which influence its distribution and accumulation in different tissues. The localization of this compound within cells is also affected by its interactions with intracellular binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations influence the activity and function of this compound, contributing to its diverse biological effects.

生物活性

Protopanaxadiol (PPD) is a significant metabolite derived from ginseng, particularly known for its diverse biological activities, including anticancer, immunomodulatory, and neuroprotective effects. This article reviews the biological activity of PPD based on recent research findings, case studies, and relevant data.

Overview of this compound

PPD is primarily obtained through the metabolism of ginsenosides in the gut, facilitated by intestinal microbiota. It exhibits various pharmacological properties that make it a subject of interest in cancer therapy and other health-related applications.

Anticancer Activity

Research has shown that PPD possesses potent anticancer properties. A study highlighted its ability to enhance the effects of the chemotherapeutic agent fluorouracil (5-FU) on colorectal cancer cells (HCT-116). The combination treatment significantly inhibited cell proliferation and induced apoptosis more effectively than either treatment alone.

Key Findings:

- Cell Proliferation Inhibition : PPD and 5-FU co-administration resulted in a dose-dependent reduction in HCT-116 cell growth, with significant apoptotic effects observed (p < 0.01) .

- Mechanisms of Action :

Immunomodulatory Effects

PPD has been shown to modulate immune responses. A study indicated that it improves cellular immunity and stimulates lymphocyte proliferation in mice, suggesting potential applications in enhancing immune function during chemotherapy .

Mechanisms:

- Increases Th1-type cytokines (IL-2 and IFN-γ).

- Enhances the activity of immune cells against tumors.

Neuroprotective Properties

Recent findings suggest that PPD may also offer neuroprotective benefits. It has been reported to inhibit NMDA receptor-mediated excitotoxicity, which is crucial in neurodegenerative diseases .

Research Highlights:

- PPD was shown to block calcineurin activity, thereby protecting neurons from damage induced by excitotoxic conditions.

- Demonstrated potential in reducing neuronal injury during ischemic events.

Table: Summary of Biological Activities of this compound

| Biological Activity | Effects | Mechanisms |

|---|---|---|

| Anticancer | Inhibits tumor growth; induces apoptosis | G1 phase arrest; modulation of NF-κB and PI3K/Akt pathways |

| Immunomodulation | Enhances lymphocyte proliferation; boosts immune response | Increases Th1-type cytokines (IL-2, IFN-γ) |

| Neuroprotection | Protects against excitotoxicity | Inhibition of NMDA receptors; blockade of calcineurin activity |

Case Studies

- Colorectal Cancer Study : A case-controlled clinical study demonstrated that PPD significantly enhances the anticancer effects of 5-FU in an athymic mouse model. Tumor growth was markedly reduced when treated with both agents compared to controls .

- Immune Response Enhancement : Another study explored the effects of PPD on gut microbiota and its role in promoting hematopoiesis and immunity under cyclophosphamide treatment, indicating its potential as an adjunct therapy in cancer treatment .

科学研究应用

Chemistry

Protopanaxadiol serves as a precursor in the synthesis of other bioactive compounds. Its chemical structure allows for modifications that enhance the efficacy of derivatives, such as those developed using proteolysis-targeting chimera (PROTAC) technology aimed at improving anti-tumor activity .

Biology

Research indicates that this compound influences cellular processes, including:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Proliferation : Modulating the growth rates of various cell types.

Studies have shown that this compound can enhance antioxidant defenses and inhibit ferroptosis under specific conditions .

Medicine

This compound has promising therapeutic applications:

- Cancer Treatment : Demonstrated anti-tumor activity against various cancers, including lung, breast, and prostate cancer. For instance, derivatives like AD-1 have shown potent anti-proliferative effects in vitro and in vivo .

- Inflammation : Exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

- Neurodegenerative Diseases : Potential applications in neuroprotection are being explored due to its ability to modulate neuroinflammatory responses.

Case Study: Anti-Cancer Efficacy

A notable study evaluated the efficacy of this compound derivatives against A549 lung cancer cells. The compound A05 showed significant anti-proliferative activity by suppressing MDM2 expression and inducing apoptosis through the mitochondrial pathway .

Industry

In the pharmaceutical industry, this compound is utilized in the formulation of health supplements and drugs aimed at enhancing overall health and combating diseases. Its incorporation into dietary supplements is attributed to its potential health benefits derived from traditional uses of ginseng.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Precursor for bioactive compounds | Facilitates synthesis of derivatives with enhanced efficacy |

| Biology | Apoptosis induction, cell proliferation modulation | Promotes apoptotic cell death; enhances antioxidant defenses |

| Medicine | Cancer therapy, anti-inflammatory agent | Potent anti-tumor activity; potential for treating neurodegenerative diseases |

| Industry | Health supplements development | Widely used in formulations targeting immune enhancement |

属性

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-VUFVRDRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028626 | |

| Record name | Protopanaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-01-3 | |

| Record name | Protopanaxadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopanaxadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopanaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7755-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPANAXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6717R7BP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。